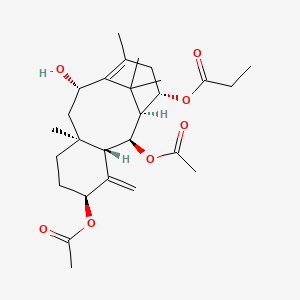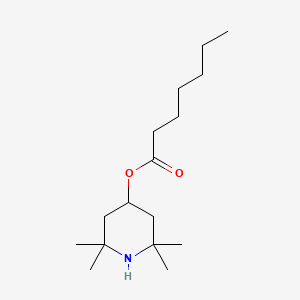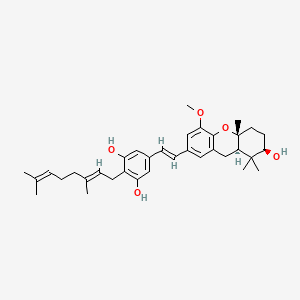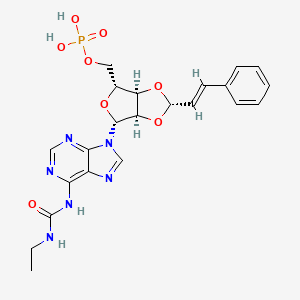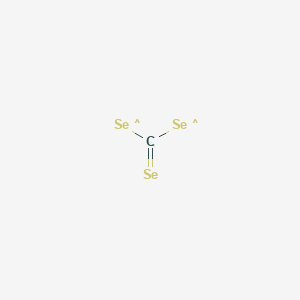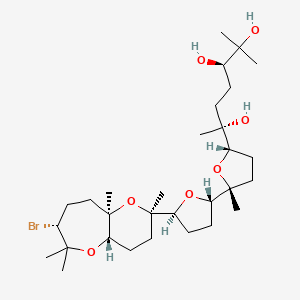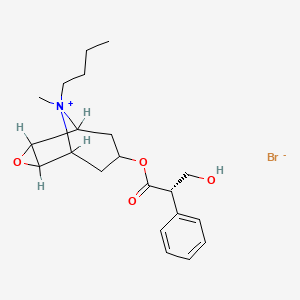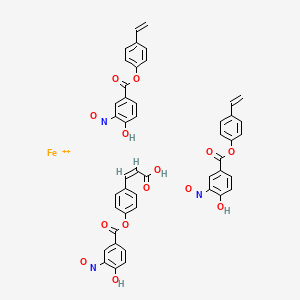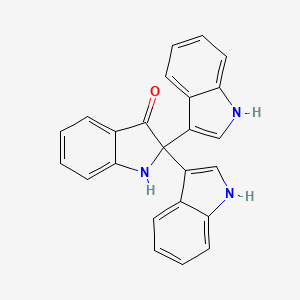![molecular formula C28H24HgN10O2S2 B1251713 mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate CAS No. 95514-79-7](/img/structure/B1251713.png)
mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is a coordination compound where mercury(II) ions are coordinated with ligands, often used in various scientific and industrial applications. Mercury, being a heavy metal, has significant implications in environmental and health contexts due to its toxicity. The this compound is particularly notable for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate typically involves the reaction of mercury(II) salts with suitable ligands under controlled conditions. For instance, a common method involves dissolving mercury(II) chloride in a solvent like methanol and then adding the ligand, such as 2-aminobenzonitrile, under microwave irradiation . This method is efficient and environmentally friendly, yielding a pale yellow complex characterized by various spectroscopic techniques.
Industrial Production Methods
Industrial production of the this compound often employs large-scale batch reactors where mercury(II) salts are reacted with ligands in the presence of solvents and catalysts. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The resulting complex is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Mercury(II) can be reduced to mercury(I) or elemental mercury under specific conditions.
Substitution: Ligands in the this compound can be substituted with other ligands, altering the complex’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically conducted in solvents such as methanol or acetonitrile, under controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield mercury(I) complexes or elemental mercury, while substitution reactions produce new Hg(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate exerts its effects involves the coordination of mercury(II) ions with ligands, which can alter the electronic and structural properties of the complex. This coordination can affect the reactivity and stability of the complex, influencing its interactions with other molecules and ions . The molecular targets and pathways involved include binding to sulfhydryl groups in proteins and enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) chloride: A simple mercury(II) salt used in various chemical reactions.
Mercury(II) nitrate: Another mercury(II) salt with similar reactivity but different solubility and stability properties.
Mercury(II) thiocyanate: Known for its use in analytical chemistry and its unique structural properties.
Uniqueness
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other mercury(II) compounds, the this compound may exhibit enhanced stability, reactivity, and selectivity in various applications .
Eigenschaften
CAS-Nummer |
95514-79-7 |
|---|---|
Molekularformel |
C28H24HgN10O2S2 |
Molekulargewicht |
797.3 g/mol |
IUPAC-Name |
mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate |
InChI |
InChI=1S/2C14H13N5OS.Hg/c2*20-13-7-2-1-5-11(13)9-16-18-14(21)19-17-10-12-6-3-4-8-15-12;/h2*1-10,20H,(H2,18,19,21);/q;;+2/p-2/b2*16-9+,17-10+; |
InChI-Schlüssel |
AFZNTSNTKGIGMS-KNDMSLPOSA-L |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].[Hg+2] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2] |
Synonyme |
1-salicylidene-5-(2-pyridylmethylidene)isothiocarbonohydrazide-mercury (II) complex Hg(II)-PST complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


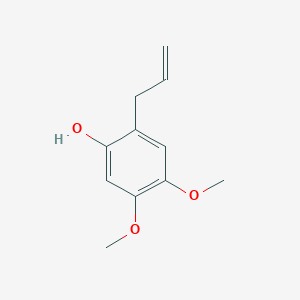
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
